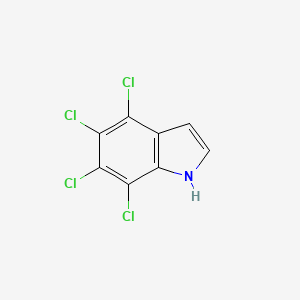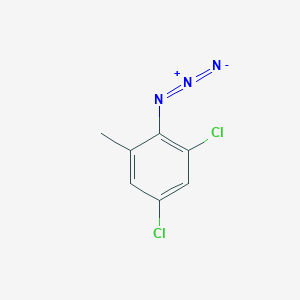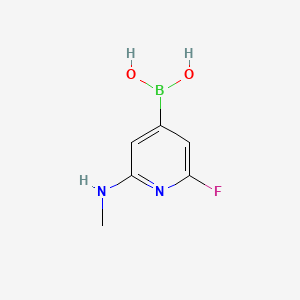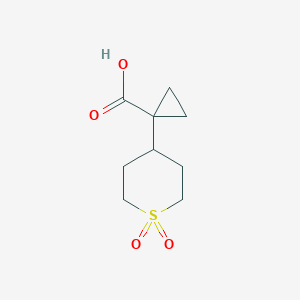
4,5,6,7-Tetrachloro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-1h-indole is a chlorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of four chlorine atoms at positions 4, 5, 6, and 7 on the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
The synthesis of 4,5,6,7-Tetrachloro-1h-indole can be achieved through several methods. One common approach involves the chlorination of indole derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selective chlorination at the desired positions .
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
4,5,6,7-Tetrachloro-1h-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-1h-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-1h-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
4,5,6,7-Tetrachloro-1h-indole can be compared with other chlorinated indole derivatives, such as:
5,6,7,8-Tetrachloro-1h-indole: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
4,5,6-Trichloro-1h-indole: Lacks one chlorine atom, which can influence its chemical properties and biological activity.
4,5,6,7-Tetrabromo-1h-indole:
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H3Cl4N |
|---|---|
Peso molecular |
254.9 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-1H-indole |
InChI |
InChI=1S/C8H3Cl4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H |
Clave InChI |
ZBHDKADZVPVDQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)


![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)


![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)

![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)

